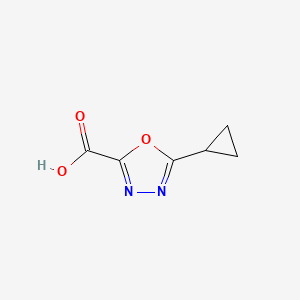

5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMFIQIOTMAYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Guide to the Spectral Analysis of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Introduction

5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a bioisostere for carboxylic acids, amides, and esters, capable of participating in hydrogen bonding interactions with biological targets.[1] The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation during the research and development process.

Molecular Structure and Predicted Spectral Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features that will dominate the spectra are the cyclopropyl ring, the 1,3,4-oxadiazole ring, and the carboxylic acid functional group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the cyclopropyl and carboxylic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[1][2] Its chemical shift is dependent on concentration and the solvent used. |

| ~2.2 - 2.5 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is expected to be shifted downfield due to its proximity to the electron-withdrawing 1,3,4-oxadiazole ring. |

| ~1.2 - 1.5 | Multiplet | 4H | Cyclopropyl CH₂ | The methylene protons of the cyclopropyl group will appear further upfield. Due to the rigid nature of the three-membered ring, these four protons are diastereotopic and will likely exhibit complex splitting patterns.[3][4] |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this region.[5] |

| ~160 - 165 | C2 & C5 (Oxadiazole) | The two carbons of the 1,3,4-oxadiazole ring are in a similar electronic environment to ester or amide carbonyls and are expected in this downfield region.[6] |

| ~10 - 20 | Cyclopropyl CH | The methine carbon of the cyclopropyl group is expected to be in the aliphatic region. |

| ~5 - 15 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl group are typically found at a higher field (more shielded) in the aliphatic region.[7] |

Experimental Protocol for NMR Data Acquisition

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: A deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR.[8] DMSO-d₆ is a good choice for carboxylic acids as it can solubilize polar compounds and its residual proton signal does not typically overlap with the signals of interest.[9][10] The acidic proton of the carboxylic acid is also more likely to be observed in DMSO-d₆.

-

Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good balance between obtaining a strong signal and ensuring complete solubility.[11][12]

-

Filtration: Filtering the sample removes any particulate matter that could disrupt the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid is very broad due to hydrogen bonding and is a hallmark of this functional group.[1][13][14] |

| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a carboxylic acid is typically a strong and sharp absorption.[14][15] |

| ~1600-1650 | Medium | C=N stretch (Oxadiazole) | The carbon-nitrogen double bond of the oxadiazole ring is expected in this region.[16] |

| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid) | The carbon-oxygen single bond stretch of the carboxylic acid is a strong absorption.[13] |

| ~1000-1100 | Medium | C-O-C stretch (Oxadiazole) | The ether-like C-O-C stretch within the oxadiazole ring is expected in this region.[17] |

| ~3000 | Medium | C-H stretch (Cyclopropyl) | The C-H stretching of the cyclopropyl group will appear in the typical aliphatic C-H stretching region. |

Experimental Protocol for IR Data Acquisition

A common and reliable method for acquiring the IR spectrum of a solid sample is the KBr pellet technique.

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

Causality Behind Experimental Choices:

-

KBr as a Matrix: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid, transparent disc under pressure, providing a suitable matrix for the sample.[18][19]

-

Grinding: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering of the IR beam, which would otherwise result in a sloping baseline and poor-quality spectrum.[18][20]

-

Background Spectrum: A background spectrum of a blank KBr pellet is acquired to subtract any absorptions from atmospheric water and carbon dioxide, as well as any impurities in the KBr itself.[19]

-

Alternative Method (ATR): Attenuated Total Reflectance (ATR) is a faster alternative that requires minimal sample preparation. The solid sample is simply pressed against a crystal (e.g., diamond or zinc selenide) for analysis.[21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₆H₆N₂O₃), the exact mass is 154.0378 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique.

| m/z (Predicted) | Ion | Rationale |

| 155.0451 | [M+H]⁺ | In positive ion mode ESI, protonation of the molecule is expected. |

| 153.0295 | [M-H]⁻ | In negative ion mode ESI, deprotonation of the carboxylic acid is highly likely. |

| 110.0451 | [M+H-COOH]⁺ | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as formic acid (neutral loss of 45 Da) or loss of CO₂ (44 Da) followed by H rearrangement.[22][23] |

| 69.0447 | [C₃H₅-C=N]⁺ | Fragmentation of the oxadiazole ring can occur, leading to characteristic fragments. |

Predicted Fragmentation Pathway (ESI+)

Caption: A plausible fragmentation pathway for protonated this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A typical workflow for acquiring mass spectral data using ESI.

Causality Behind Experimental Choices:

-

Solvent and Concentration: A dilute solution in a volatile polar solvent like methanol or acetonitrile is ideal for ESI, as it promotes efficient droplet formation and desolvation.[24][25] High concentrations can lead to signal suppression and source contamination.[26][27]

-

Ionization Mode: Analyzing in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary information. The carboxylic acid makes the molecule particularly amenable to negative ion mode analysis.

-

Tandem MS (MS/MS): Fragmenting the isolated parent ion and analyzing the resulting daughter ions provides definitive structural information and confirms the proposed fragmentation pathways.[28]

Conclusion

This guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this molecule and its derivatives. The detailed experimental protocols offer a reliable starting point for acquiring high-quality data, ensuring scientific integrity and trustworthiness in the drug development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of novel heterocyclic compounds.

References

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6634–6645. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Physics. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). Loss of isocyanic acid from the internal oxadiazole ring of protonated molecules of some 2,5-diaryl-1,3,4-oxadiazoles. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in ppm relative to internal TMS). Retrieved from [Link]

-

Al-Nahrain University. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. echemi.com [echemi.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. journalspub.com [journalspub.com]

- 17. researchgate.net [researchgate.net]

- 18. kinteksolution.com [kinteksolution.com]

- 19. shimadzu.com [shimadzu.com]

- 20. researchgate.net [researchgate.net]

- 21. kindle-tech.com [kindle-tech.com]

- 22. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. Rutgers_MS_Home [react.rutgers.edu]

- 27. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Derivatization of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic Acid

Introduction: The Strategic Value of the Cyclopropyl-Oxadiazole Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both favorable biological activity and optimized pharmacokinetic profiles is relentless. Among the heterocyclic systems, the 1,3,4-oxadiazole ring has emerged as a "privileged structure" due to its remarkable versatility and metabolic stability.[1][2][3] This five-membered aromatic heterocycle is frequently employed as a bioisostere for amide and ester functionalities, a strategic replacement that can mitigate hydrolytic instability while preserving key hydrogen bonding interactions crucial for target engagement.[2][4][5]

The incorporation of a cyclopropyl moiety further enhances the desirability of this scaffold. The cyclopropyl group, a small, strained carbocycle, is a powerful tool in drug design. It often imparts increased metabolic stability by protecting adjacent positions from enzymatic oxidation, introduces conformational rigidity to lock in bioactive conformations, and can improve binding affinity through favorable interactions within protein active sites.[6]

This guide provides a comprehensive, field-proven framework for the synthesis of the core intermediate, 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid , and its subsequent conversion into a diverse array of derivatives. The methodologies presented herein are grounded in established chemical principles and are designed to be robust, scalable, and readily adaptable for applications in drug discovery and development programs.

Part 1: Synthesis of the Core Intermediate: this compound

The construction of the target carboxylic acid is most efficiently achieved through a multi-step sequence commencing with readily available starting materials. The overall strategy involves the formation of a key hydrazide intermediate, followed by a cyclization/condensation reaction to build the oxadiazole ring, and concluding with the unmasking of the carboxylic acid.

Logical Workflow for Core Synthesis

The chosen synthetic pathway is predicated on a convergent and reliable approach, minimizing problematic intermediates and ensuring high-throughput potential.

Caption: Synthetic pathway for the core intermediate.

Step 1.1: Preparation of Cyclopropanecarbohydrazide

Causality: The synthesis begins with the conversion of an ester to a hydrazide. This is a classic and highly efficient nucleophilic acyl substitution. Hydrazine is a potent nucleophile, and the reaction is typically driven to completion by the volatility of the alcohol byproduct (ethanol). This step is critical as the hydrazide functionality is the nucleophilic component required for the subsequent acylation and cyclization to form the oxadiazole ring.[7][8]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropanecarboxylic acid ethyl ester (1.0 eq) and ethanol (5 mL per 1 g of ester).

-

Add hydrazine hydrate (85% in water, 2.0 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

If precipitation is incomplete, concentrate the solvent under reduced pressure.

-

Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield cyclopropanecarbohydrazide. The product is often of sufficient purity for the next step without further purification.

Step 1.2: Synthesis of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate

Causality: This two-part, one-pot procedure first involves the acylation of the newly formed hydrazide with ethyl oxalyl chloride. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable, aromatic 1,3,4-oxadiazole ring.[7][9][10] This method is widely used due to its reliability and generally high yields.

Experimental Protocol:

-

Suspend cyclopropanecarbohydrazide (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per 1 g) in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Add triethylamine (1.2 eq) and stir for 10 minutes.

-

Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the mixture back to 0°C and add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 40°C) and maintain for 3-5 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target ester.

Step 1.3: Saponification to this compound

Causality: The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature and tends to result in cleaner reactions compared to sodium or potassium hydroxide. The acid is then liberated by protonation with a strong acid.

Experimental Protocol:

-

Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl).

-

A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum. This provides the final core intermediate, this compound, with high purity.

Part 2: Derivatization of the Carboxylic Acid Core

The carboxylic acid is a versatile handle for generating a library of derivatives. The most common and medicinally relevant transformations are esterification and amide bond formation.

Derivatization Workflow

Caption: Key derivatization pathways from the core acid.

Section 2.1: Amide Bond Formation via HATU Coupling

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable. The acid must first be activated. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine. This method is favored for its high yields, fast reaction times, and suppression of side reactions like epimerization.

Experimental Protocol:

-

In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add the desired primary or secondary amine (1.1 eq).

-

Add HATU (1.2 eq) to the solution.

-

Finally, add DIPEA (2.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography or preparative HPLC to yield the desired amide derivative.

Section 2.2: Esterification via Alkylation

Causality: For the synthesis of simple alkyl esters (methyl, ethyl, benzyl), direct alkylation of the carboxylate anion is a straightforward and effective method. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the carboxylic acid, forming a nucleophilic carboxylate. This anion then displaces a halide from an electrophilic alkyl halide (e.g., iodomethane, benzyl bromide) in an Sₙ2 reaction to form the ester.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the alkyl halide (e.g., iodomethane, 1.5 eq) and stir the mixture vigorously.

-

Heat the reaction to 50-60°C for 2-6 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and dilute the filtrate with water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via silica gel chromatography to isolate the pure ester derivative.

Part 3: Data Presentation and Analytical Validation

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds. A combination of spectroscopic and chromatographic methods provides a self-validating system for each protocol.

Table 1: Representative Analytical Data

| Compound | Structure | Molecular Formula | Expected Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |

| Core Acid |  |

C₁₂H₁₃N₃O₂232.10~1.2 (m, 4H, CH₂), ~2.5 (m, 1H, CH), ~7.2-7.5 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH).Example Ester

C₁₂H₁₃N₃O₂232.10~1.2 (m, 4H, CH₂), ~2.5 (m, 1H, CH), ~7.2-7.5 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH).Example Ester  C₇H₈N₂O₃169.06~1.3 (m, 4H, CH₂), ~2.4 (m, 1H, CH), ~3.9 (s, 3H, OCH₃).

C₇H₈N₂O₃169.06~1.3 (m, 4H, CH₂), ~2.4 (m, 1H, CH), ~3.9 (s, 3H, OCH₃).

Note: NMR shifts are approximate and depend on the solvent used. Structures are illustrative.

Conclusion

The this compound scaffold represents a valuable building block for the construction of novel chemical entities in drug discovery. The synthetic routes and derivatization protocols detailed in this guide are robust, well-established, and grounded in fundamental principles of organic chemistry. By providing clear, step-by-step methodologies and explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to explore the rich chemical space accessible from this versatile core. The strategic combination of the metabolically robust oxadiazole ring and the unique properties of the cyclopropyl group ensures that derivatives of this class will continue to be of significant interest in the development of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Retrieved from [Link]

-

Banasik, M., & Krasucki, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved from [Link]

-

Zhang, L., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 82(1), 1-11. Retrieved from [Link]

-

Hughes, D. L., et al. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(33), 7741–7746. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

-

Singh, S., et al. (2019). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy, 1(1). Retrieved from [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Retrieved from [Link]

-

Boyd, S., et al. (2020). UV-Induced 1,3,4-Oxadiazole Formation from 5-Substituted Tetrazoles and Carboxylic Acids in Flow. Chemistry – A European Journal, 26(62), 14866-14870. Retrieved from [Link]

-

Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Retrieved from [Link]

-

Zborovska, H., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. Retrieved from [Link]

-

Ionescu, D., et al. (2018). Synthesis and Characterization of New 2-(2-Thienyl)-5-Aryl-1,3,4-Oxadiazoles. Farmacia, 66(3), 554-561. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2016). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1699-1709. Retrieved from [Link]

-

Kumar, V., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Authorea Preprints. Retrieved from [Link]

-

Duarte, F. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(10), 12291–12331. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Retrieved from [Link]

-

Desai, N., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(9), e2200123. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. eprints.utar.edu.my [eprints.utar.edu.my]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. farmaciajournal.com [farmaciajournal.com]

A-Technical-Guide-to-Exploring-the-Chemical-Space-of-5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic-Acid-Analogs

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic exploration of the chemical space surrounding 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, a promising but underexplored molecular core. We will delve into synthetic strategies for analog generation, methodologies for robust characterization, and the application of computational tools to intelligently navigate the vast landscape of potential derivatives. This document is designed to be a practical resource, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Strategic Value of the 5-Cyclopropyl-1,3,4-oxadiazole Scaffold

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic system that has garnered significant attention in drug discovery due to its diverse biological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2][3][4] Its metabolic stability and ability to participate in hydrogen bonding interactions make it an attractive component in the design of novel therapeutic agents.

The incorporation of a cyclopropyl group at the 5-position is a deliberate design choice. The cyclopropyl moiety is a valuable functional group in medicinal chemistry for several reasons:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the in vivo half-life of a drug candidate.[5]

-

Structural Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific, bioactive conformation, which can lead to enhanced binding potency and selectivity for its biological target.[6]

-

Improved Physicochemical Properties: The cyclopropyl group can favorably influence properties such as lipophilicity and membrane permeability.[7][8]

The carboxylic acid function at the 2-position provides a crucial handle for further derivatization, allowing for the exploration of a wide range of esters, amides, and other bioisosteric replacements. This functional group can also play a key role in target engagement, particularly with enzymes that have charged residues in their active sites.

This guide will systematically outline the process of exploring the chemical space of analogs derived from this core structure, with the goal of identifying novel compounds with enhanced therapeutic potential.

Synthetic Strategies for Analog Library Generation

The foundation of any chemical space exploration is a robust and versatile synthetic platform. Here, we detail a multi-pronged approach to generate a diverse library of this compound analogs.

Synthesis of the Core Scaffold

The primary route to the this compound core involves a multi-step sequence starting from readily available materials.

Workflow for Core Scaffold Synthesis

Caption: Synthetic workflow for the core this compound.

Detailed Protocol: Synthesis of Cyclopropanecarbohydrazide

-

Esterification: To a solution of cyclopropanecarboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl cyclopropanecarboxylate.

-

Hydrazinolysis: To a solution of methyl cyclopropanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq). Reflux the mixture for 24 hours.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is cyclopropanecarbohydrazide, which can be purified by recrystallization.

Diversification Strategies

With the core scaffold in hand, the next step is to generate a library of analogs by modifying the carboxylic acid moiety and exploring bioisosteric replacements for the cyclopropyl group.

2.2.1. Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is a versatile functional group for introducing diversity.

-

Esterification: A variety of alcohols (aliphatic, aromatic, heterocyclic) can be used to generate a library of esters. Standard conditions include Fischer-Speier esterification or coupling with DCC/DMAP.

-

Amidation: Coupling of the carboxylic acid with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt) will yield a library of amides.

2.2.2. Bioisosteric Replacement of the Cyclopropyl Group

To explore the structure-activity relationship (SAR) around the 5-position, the cyclopropyl group can be replaced with various bioisosteres. This requires starting with different carboxylic acids in the initial synthetic sequence.

| Bioisosteric Replacement | Rationale | Starting Material |

| Small Alkyl Groups | Probing steric and electronic effects. | Isobutyric acid, Pivalic acid |

| Phenyl Ring | Introducing aromatic interactions. | Benzoic acid |

| Heterocycles | Introducing hydrogen bond donors/acceptors and modulating solubility. | Pyridine-4-carboxylic acid |

| Cyclobutyl, Cyclopentyl | Exploring the impact of ring size on conformational restriction. | Cyclobutanecarboxylic acid |

Physicochemical and Biological Characterization

Once a library of analogs has been synthesized, a systematic characterization is essential to understand their properties and biological activity.

Structural Elucidation

The identity and purity of all synthesized compounds must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Evaluation

The 1,3,4-oxadiazole scaffold has been associated with a wide range of biological activities.[1][2][9][10][11] A tiered screening approach is recommended, starting with broad-based assays and progressing to more specific, target-oriented assays.

Initial Screening Cascade:

-

Antimicrobial Assays: Screen against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

-

Anticancer Assays: Evaluate cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60).

-

Anti-inflammatory Assays: Assess the inhibition of key inflammatory mediators (e.g., COX-1, COX-2).

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values for each compound.

Computational Exploration of the Chemical Space

In parallel with synthetic efforts, computational chemistry can be a powerful tool to guide the design of new analogs and to understand the SAR.

Virtual Screening and Molecular Docking

If a biological target is identified from the initial screening, molecular docking can be used to predict the binding mode and affinity of the synthesized analogs. This information can guide the design of the next generation of compounds with improved potency.

Computational Workflow

Caption: Workflow for computational exploration of the chemical space.

ADMET Prediction

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the analogs. This can help to prioritize compounds for further development and to identify potential liabilities early in the drug discovery process.

Conclusion and Future Directions

The exploration of the chemical space around the this compound core represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies, characterization methods, and computational approaches outlined in this guide provide a robust framework for this endeavor. Future work should focus on expanding the diversity of the analog library, identifying specific biological targets, and optimizing the lead compounds for in vivo efficacy and safety. The versatility of the 1,3,4-oxadiazole scaffold, coupled with the advantageous properties of the cyclopropyl group, makes this a compelling area for continued research and development.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Vertex AI Search.

- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (n.d.). PubMed.

- The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update.

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Name of the source.

- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate.

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2011). Name of the source.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Name of the source.

- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (n.d.). Name of the source.

- 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews: Journal of Chemistry.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. ijpsr.com [ijpsr.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. nbinno.com [nbinno.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide to the Tautomeric Forms of 2-hydroxy-5-cyclopropyl-1,3,4-oxadiazole

Foreword

The 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. The introduction of a 2-hydroxy substituent opens up the fascinating possibility of tautomerism, a phenomenon with profound implications for a molecule's physicochemical properties, receptor-binding affinity, and overall biological activity. When further functionalized with a cyclopropyl group at the 5-position—a moiety known to enhance metabolic stability and target engagement—we arrive at a molecule of significant interest for drug discovery programs. This guide provides a comprehensive technical overview of the tautomeric forms of 2-hydroxy-5-cyclopropyl-1,3,4-oxadiazole, offering insights into its structural chemistry, synthesis, and analytical characterization. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 5-substituted-2-hydroxy-1,3,4-oxadiazoles to provide a robust and scientifically grounded framework for researchers.

The Landscape of Tautomerism in 2-hydroxy-1,3,4-oxadiazoles

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key determinant of the chemical behavior of many heterocyclic systems. For 2-hydroxy-5-cyclopropyl-1,3,4-oxadiazole, two principal tautomeric forms are in equilibrium: the enol form (I) and the keto form (II), more systematically named 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

The position of this equilibrium is dictated by a delicate balance of factors, including the intrinsic stability of each tautomer, the polarity of the solvent, temperature, and pH. While the enol form possesses aromatic character within the oxadiazole ring, the keto form benefits from the high stability of the amide-like carbonyl group. In the vast majority of related heterocyclic systems, the keto form is the thermodynamically favored tautomer in both solution and the solid state.

Figure 2: A representative synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours to form the corresponding methyl ester.

-

After cooling, neutralize the reaction mixture and extract the ester.

-

To the isolated methyl cyclopropanecarboxylate, add hydrazine hydrate (1.2 eq) and reflux in ethanol for 8-12 hours.

-

Cool the reaction mixture to induce precipitation of the hydrazide, which can be collected by filtration and washed with cold ethanol.

Step 2: Cyclization to 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

-

Dissolve the cyclopropanecarboxylic acid hydrazide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the title compound.

Analytical Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to unequivocally characterize the predominant tautomeric form and to study the dynamics of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. [1]The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers in a Protic Solvent (e.g., DMSO-d₆)

| Tautomer | ¹H NMR | ¹³C NMR |

| Enol Form (I) | ~11-13 (broad s, 1H, OH), ~1.0-1.2 (m, 4H, CH₂), ~2.0-2.2 (m, 1H, CH) | ~160-165 (C5), ~155-160 (C2), ~5-10 (CH₂), ~10-15 (CH) |

| Keto Form (II) | ~12-14 (broad s, 1H, NH), ~0.9-1.1 (m, 4H, CH₂), ~1.8-2.0 (m, 1H, CH) | ~165-170 (C5), ~150-155 (C2=O), ~5-10 (CH₂), ~10-15 (CH) |

Causality: The downfield shift of the C2 carbon in the enol form is due to its sp² hybridization within an aromatic system. In the keto form, this carbon is part of a carbonyl group, resulting in a slightly more upfield chemical shift. The exchangeable proton (OH or NH) will typically appear as a broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic band is the carbonyl stretch of the keto tautomer.

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

| Tautomer | Key Vibrational Modes |

| Enol Form (I) | ~3200-3400 (broad, O-H stretch), ~1620-1650 (C=N stretch), ~1580-1610 (C=C stretch of the ring) |

| Keto Form (II) | ~3100-3300 (N-H stretch), ~1700-1750 (strong, C=O stretch) |

Causality: The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is a definitive indicator of the predominance of the keto tautomer. [1]The absence or weakness of this band, coupled with a broad O-H stretch, would suggest a significant population of the enol form.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ between the two tautomers due to their distinct chromophoric systems. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (a bathochromic shift) compared to the keto form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For related 5-substituted-1,3,4-oxadiazol-2(3H)-ones, crystal structures have confirmed the predominance of the keto tautomer in the crystalline form. [2]The bond lengths within the heterocyclic ring and the position of the exocyclic proton would definitively distinguish between the two tautomers.

Computational Chemistry Insights

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers. [3]

Figure 3: Workflow for computational analysis of tautomerism.

By calculating the Gibbs free energy (ΔG) of both tautomers, the equilibrium constant (K_eq) can be predicted. For analogous systems, DFT calculations consistently show that the keto form is significantly more stable than the enol form, often by several kcal/mol. These calculations can also predict NMR and IR spectra, which can then be compared with experimental data for validation.

Conclusion and Future Directions

Future work should focus on the synthesis and detailed experimental characterization of 2-hydroxy-5-cyclopropyl-1,3,4-oxadiazole to confirm the predictions laid out in this guide. Specifically, obtaining a single-crystal X-ray structure would provide definitive evidence of the solid-state structure, while variable-temperature NMR studies could offer insights into the thermodynamics of the tautomeric equilibrium in solution.

References

-

National Center for Biotechnology Information. (n.d.). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PubMed Central. [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

-

Parameshwar, A., Selvam, V., Ghashang, M., & Guhanathan, S. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(3). [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

SpectraBase. (n.d.). 5-methyl-3H-1,3,4-oxadiazol-2-one. [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

ResearchGate. (2020). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [1][2][4]oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. PubMed Central. [Link]

-

ResearchGate. (n.d.). (a) Single‐crystal X‐ray structure of 5 a. [Link]

-

ResearchGate. (2014). Crystal structure of 5-[2-(9 H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3 H)-Thione. [Link]

-

MDPI. (n.d.). 5-Furan-2ylo[1][2][4]xadiazole-2-thiol, 5-Furan-2yl-4H [1][4][5]triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

-

National Library of Medicine. (2025). DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. [Link]

-

Journal of the Chilean Chemical Society. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. [Link]

-

Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Title: The Emergence of 5-Cyclopropyl-1,3,4-Oxadiazoles: A Technical Guide to a Bioactive Scaffold

An in-depth technical guide by a Senior Application Scientist

Foreword

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1][2] This five-membered heterocycle is metabolically stable and acts as a versatile bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1] When this robust core is functionalized with a cyclopropyl group, a unique synergy of properties emerges. The cyclopropyl moiety, a small, conformationally constrained ring, is prized in drug design for its ability to improve metabolic stability, enhance binding affinity through favorable interactions, and fine-tune electronic properties. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds featuring the 5-cyclopropyl-1,3,4-oxadiazole core, offering a technical resource for researchers engaged in the discovery of novel bioactive molecules.

Strategic Synthesis of the 5-Cyclopropyl-1,3,4-Oxadiazole Core

The construction of the 5-cyclopropyl-1,3,4-oxadiazole scaffold relies on well-established cyclization strategies, primarily involving the dehydration of 1,2-diacylhydrazine precursors. The choice of synthetic route is often dictated by the desired substitution at the 2-position and the availability of starting materials.

The most prevalent and efficient method involves the oxidative cyclization of N-acylhydrazones. This process typically begins with the conversion of cyclopropanecarboxylic acid to its corresponding hydrazide. This key intermediate is then condensed with an appropriate aldehyde to form an N-acylhydrazone, which undergoes subsequent intramolecular cyclodehydration to yield the target 2,5-disubstituted-1,3,4-oxadiazole. A variety of dehydrating agents can be employed, including phosphorus oxychloride, triphenylphosphine/carbon tetrachloride, and thionyl chloride, each offering distinct advantages in terms of reaction conditions and substrate scope.[1][3]

The causality behind selecting a specific dehydrating agent lies in its mechanism and compatibility with other functional groups on the molecule. For instance, phosphorus oxychloride is a powerful dehydrating agent suitable for robust substrates, while milder, metal-free conditions using reagents like Dess–Martin periodinane (DMP) have been developed for more sensitive molecules.[4]

Caption: General synthetic workflow for 5-cyclopropyl-1,3,4-oxadiazole derivatives.

Demonstrated Biological Activities and Therapeutic Potential

The incorporation of the cyclopropyl group onto the 1,3,4-oxadiazole scaffold has led to the discovery of compounds with significant biological activities, particularly in the agrochemical and antimicrobial fields.

Insecticidal Activity

Research has identified novel 2,5-disubstituted-1,3,4-oxadiazoles bearing a cyclopropyl moiety as potent insect growth regulators.[5] Specifically, a series of 2-[2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated against the armyworm (Pseudaletia separata Walker).[5] The data below highlights the efficacy of the lead compounds from this study.

| Compound ID | R-Group at 5-Position | LC₅₀ (µg/mL)[5] |

| 7 | 4-Chlorophenyl | 14.33 |

| 8 | 4-Methylphenyl | 15.85 |

| Standard | N/A | N/A |

The causality for this activity was explored through quantitative structure-activity relationship (QSAR) studies, which revealed that both steric parameters (like molecular length) and quantum chemical parameters (such as the energy of the lowest unoccupied molecular orbital, E(LUMO)) were critical determinants of insecticidal potency.[5] This suggests that the electronic nature and spatial arrangement of the substituents are key to the interaction with the biological target in the insect.

Antibacterial Activity

The 5-cyclopropyl-1,3,4-oxadiazole scaffold has also been integrated into molecules with promising antibacterial properties. One such example is 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which was synthesized and evaluated for its antibacterial effects.[6] The presence of the cyclopropylmethoxy group, in particular, demonstrates how the cyclopropyl ring can be used as a stable, lipophilic element to explore binding pockets and enhance cellular uptake. While detailed MIC values were not provided in the initial report, the study confirmed the successful synthesis and antibacterial potential of this class of compounds, warranting further investigation.[6] The broad spectrum of antimicrobial activities associated with the general 1,3,4-oxadiazole class suggests that cyclopropyl derivatives are a promising avenue for developing new agents to combat drug-resistant bacteria.[4][7][8]

From Discovery to Candidate: A Validated Workflow

The successful development of bioactive compounds requires a logical and rigorous progression from initial synthesis to biological validation and optimization. This workflow ensures that resources are directed toward the most promising candidates. The choice of specific assays and optimization strategies is critical for validating the therapeutic potential of a new chemical series.

Caption: A validated workflow for the discovery and optimization of bioactive compounds.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, all described protocols must be self-validating. This includes precise steps for execution, controls for validation, and methods for characterization.

Protocol 4.1: Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole[6]

This protocol details the final cyclization step, a critical part of the synthesis.

Objective: To synthesize the target oxadiazole from its N'-acetylbenzohydrazide precursor via cyclodehydration.

Materials:

-

N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (ACN)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) and carbon tetrachloride (1.5 eq).

-

Add triphenylphosphine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100°C under reflux for 1 hour.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

Validation & Characterization:

-

Confirmation of Cyclization: The structure of the final compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, must be confirmed. The disappearance of the N-H protons in both ¹H-NMR and IR spectra is a key indicator that the oxadiazole ring has successfully formed.[6]

-

Structural Verification: Full characterization should be performed using ¹H-NMR, ¹³C-NMR, LC-MS, and FT-IR to confirm the identity and purity of the final compound.[6]

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antibacterial potency of a synthesized compound against a specific bacterial strain.

Materials:

-

Synthesized compound stock solution (e.g., in DMSO)

-

Bacterial culture in log-phase growth (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Amoxicillin)

-

Negative control (broth + DMSO)

-

Growth control (broth + bacteria)

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.

-

Prepare a bacterial inoculum suspension and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

-

Set up control wells: a growth control (bacteria, no compound), a sterility control (broth only), and a positive control (bacteria with a standard antibiotic).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Validation:

-

The growth control must show distinct turbidity.

-

The sterility control must remain clear.

-

The positive control antibiotic must show inhibition at its expected MIC range.

Future Perspectives and Conclusion

The exploration of 5-cyclopropyl-1,3,4-oxadiazole derivatives has yielded compounds with promising insecticidal and antibacterial activities. The unique combination of the metabolically robust oxadiazole core and the conformationally rigid cyclopropyl group provides a compelling scaffold for overcoming challenges in both agriculture and medicine.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing a broader library of analogs to perform comprehensive SAR studies is crucial for optimizing potency and selectivity.

-

Exploration of New Therapeutic Areas: Given the vast biological activities of 1,3,4-oxadiazoles, the cyclopropyl-substituted series should be screened against other targets, including fungal pathogens, viruses, and cancer cell lines.[9][10][11]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects will be essential for rational drug design and development.

References

- Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. PubMed.

-

Bala, S., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]

- Asif, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity.

- Bollikolla, H. B., & Talele, P. U. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). IntechOpen.

- Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2016). Oriental Journal of Chemistry.

- Bollikolla, H. B., & Talele, P. U. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

Noolvi, M. N., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Arabian Journal of Chemistry. Available at: [Link]

- A mini review on biological potential of 1,3,4-oxadiazole derivatives. (2012). Journal of Drug Delivery and Therapeutics.

-

Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

-

Kamal, A., et al. (2015). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Current Drug Targets. Available at: [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jchemrev.com [jchemrev.com]

- 10. oaji.net [oaji.net]

- 11. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

initial cytotoxicity screening of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

An In-depth Technical Guide for the Initial Cytotoxicity Screening of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] The strategic incorporation of a cyclopropyl moiety can enhance metabolic stability and target binding affinity, making this compound a compound of significant interest for novel therapeutic development.[4] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of this compound. We move beyond a simple recitation of steps to explain the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and provides a clear vector for subsequent stages of drug discovery.

Introduction: The Rationale for Screening

The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, with a high attrition rate often attributed to a lack of efficacy or unforeseen toxicity. Initial cytotoxicity screening serves as the critical first filter in this process.[5][6] Its purpose is not merely to determine if a compound can kill cells, but to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and to begin assessing its selectivity for cancer cells over non-cancerous cells.[7]

Compounds containing the 1,3,4-oxadiazole ring have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of critical enzymes like histone deacetylases (HDAC) and thymidylate synthase, the disruption of tubulin polymerization, and the induction of apoptosis.[8][9][10] Therefore, a systematic screening approach is essential to efficiently identify the most promising derivatives and elucidate their mechanisms of action.[11]

Compound Profile: this compound

The subject of this guide features two key structural motifs:

-

The 1,3,4-Oxadiazole Core: A five-membered aromatic heterocycle known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities, facilitating interactions with biological targets.[8]

-

The C5-Cyclopropyl Group: This small, strained ring can confer conformational rigidity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding to hydrophobic pockets within target proteins.[4]

-

The C2-Carboxylic Acid Group: This functional group can significantly influence the compound's physicochemical properties, such as solubility, and provides a key handle for hydrogen bonding interactions with target enzymes or receptors.

Given the structural novelty, a robust and logically designed screening cascade is paramount.

Foundational Cytotoxicity Assessment: The MTT Assay

For initial, high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard due to its reliability, cost-effectiveness, and straightforward colorimetric readout.[7]

Principle of the MTT Assay

The assay's mechanism is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases, primarily succinate dehydrogenase, in viable cells cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[12][13]

Experimental Design: A Self-Validating System

A robust experimental design is critical for data integrity. The following elements are non-negotiable for creating a self-validating protocol.

2.2.1 Cell Line Selection

The choice of cell lines is a determinative factor in the relevance of the screening results.[14] A multi-line approach is recommended to assess the breadth of activity.

-

Rationale: Using a panel of cell lines from diverse tissue origins (e.g., lung, breast, colon) provides an initial spectrum of the compound's efficacy. No single cell line can represent the heterogeneity of human cancers.[15]

-

Recommended Panel:

-

A549 (Lung Carcinoma): A commonly used line for general cytotoxicity screening.[1][16]

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive line, crucial for studies in breast cancer.[6][7]

-

HeLa (Cervical Adenocarcinoma): One of the oldest and most characterized human cell lines.[6][17]

-

HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to establish a preliminary selectivity index (SI). A compound that is highly toxic to both cancer and normal cells has limited therapeutic potential.[7]

-

2.2.2 Controls for Assay Validation

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure that the solvent itself does not impact cell viability.

-

Untreated Control (Blank): Cells in media alone, representing 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin).[1][5] This confirms that the assay system is responsive to cytotoxic insults.

Detailed Protocol: MTT Assay

This protocol is optimized for a 96-well plate format.

Materials:

-

This compound (Test Compound)

-

Selected cell lines (A549, MCF-7, HeLa, HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm, reference at 630-650 nm)[12][13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells with >90% viability (via Trypan Blue exclusion).

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[18]

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[13]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls) to the respective wells.

-

-

Incubation:

-

Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C, 5% CO₂.[7]

-

-

MTT Addition and Formazan Formation:

-

After incubation, carefully remove the compound-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[13]

-

Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will produce visible purple formazan crystals.[18]

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO or another suitable solubilization solvent to each well.

-

Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[12]

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at 570 nm. Use a reference wavelength of ~650 nm to correct for background absorbance.[13]

-

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

-

-

Determine IC₅₀:

-

Plot Percent Viability against the logarithm of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

-

Table 1: Representative Data Summary for Initial Cytotoxicity Screening

| Cell Line | Compound | IC₅₀ (µM) after 48h | Selectivity Index (SI) |